7-Hydroxy-2-methylquinoline-3-carboxylic acid
Overview
Description
7-Hydroxy-2-methylquinoline-3-carboxylic acid, also known as 7-HMQ or 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of quinoline and has been shown to possess a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Mechanism Of Action
The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been extensively studied, with research suggesting that it acts by inhibiting the activity of enzymes involved in various cellular processes. For example, studies have shown that 7-Hydroxy-2-methylquinoline-3-carboxylic acid can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical And Physiological Effects
Studies have also investigated the biochemical and physiological effects of 7-Hydroxy-2-methylquinoline-3-carboxylic acid. Research has shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid in laboratory experiments is its potent antimicrobial activity, which makes it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
Future research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid could focus on investigating its potential applications in the treatment of various diseases, including cancer and infectious diseases. Additionally, studies could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, research could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid in combination with other drugs to enhance their therapeutic effects.
Scientific Research Applications
Research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid has mainly focused on its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to possess antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
7-hydroxy-2-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDKJHUCYEHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723614 | |
Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-methylquinoline-3-carboxylic acid | |
CAS RN |
103853-86-7 | |
Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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